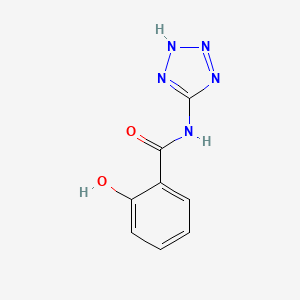
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide, also known as AICA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood, but it is believed to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which may explain its therapeutic effects in cancer, neuroprotection, and metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, which may explain its anti-cancer effects. In neurons, this compound protects against oxidative stress and improves cognitive function, which may have therapeutic applications in neurodegenerative diseases. In metabolic disorders, this compound improves glucose uptake and insulin sensitivity, which may have therapeutic applications in diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide. One area of focus is on its potential therapeutic applications in cancer, neuroprotection, and metabolic disorders. Another area of focus is on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. Its mechanism of action involves activation of AMPK, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. While there are advantages to using this compound in lab experiments, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Future research is needed to further explore the therapeutic potential of this compound and to better understand its mechanism of action.
Synthesis Methods
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide can be synthesized using a multi-step process involving the reaction of indole-3-acetic acid with cyclohexylamine, followed by acetylation and cyclization. The final product is a white solid that is soluble in organic solvents.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)16-11-20(17-10-6-5-9-15(16)17)12-18(22)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQQGLIURSNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)


![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)
![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)

![1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)
![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)
![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)
